molecular formula C19H19N3O6S B2963154 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 886939-38-4

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2963154
CAS No.: 886939-38-4
M. Wt: 417.44
InChI Key: GFCVSPBFYKDBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide" is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted with a 3,5-dimethoxyphenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further functionalized with an ethanesulfonyl group at the para position. This structure combines aromatic, sulfonamide, and heterocyclic elements, making it a candidate for diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-4-29(24,25)16-7-5-12(6-8-16)17(23)20-19-22-21-18(28-19)13-9-14(26-2)11-15(10-13)27-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCVSPBFYKDBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,3,4-oxadiazole derivatives, emphasizing substituent variations, molecular properties, and reported activities:

Compound Name Substituents (Oxadiazole Position 5) Benzamide Substituents Molecular Weight (g/mol) Reported Activity Source
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide (Target) 3,5-dimethoxyphenyl 4-(ethanesulfonyl) ~464.5 (estimated) Not explicitly reported -
LMM5 4-methoxyphenylmethyl 4-[benzyl(methyl)sulfamoyl] Not provided Antifungal (C. albicans)
LMM11 furan-2-yl 4-[cyclohexyl(ethyl)sulfamoyl] Not provided Antifungal (C. albicans)
OZE-II 3,5-dimethoxyphenyl 4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl] 488.51 Antibacterial (S. aureus)
4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 3,5-dimethoxyphenyl 4-(azepan-1-ylsulfonyl) 486.5 Not explicitly reported
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 3,5-dimethoxyphenyl 4-[methyl(phenyl)sulfamoyl] ~503.5 (estimated) Not explicitly reported

Key Findings:

Structural Variations and Activity :

  • The target compound shares the 3,5-dimethoxyphenyl group with OZE-II and the azepane-sulfonamide derivative . This substituent may enhance aromatic stacking or hydrogen bonding in target interactions.
  • LMM5 and LMM11 differ in their oxadiazole substituents (4-methoxyphenylmethyl and furan-2-yl, respectively) and sulfonamide groups. Both exhibit antifungal activity, suggesting that the oxadiazole core is critical for targeting fungal thioredoxin reductase .
  • OZE-II , with a bulkier oxazolidinylsulfonyl group, demonstrates antibacterial activity against S. aureus, highlighting how sulfonamide modifications influence antimicrobial spectrum .

Molecular Properties :

  • The target compound ’s ethanesulfonyl group is less sterically hindered than LMM5’s benzyl(methyl)sulfamoyl or OZE-II’s oxazolidinylsulfonyl. This may improve solubility or membrane permeability.
  • The azepane-sulfonamide derivative has a higher molecular weight (486.5 vs. ~464.5) and XLogP3 = 2.9, indicating moderate lipophilicity. Similar properties in the target compound could balance bioavailability and target binding.

Biological Implications :

  • The absence of a 3,5-dimethoxyphenyl group in LMM5/LMM11 correlates with antifungal rather than antibacterial activity, suggesting substituent-dependent target specificity.
  • Ethanesulfonyl’s simplicity compared to methyl(phenyl)sulfamoyl or azepane-sulfonamide may reduce metabolic instability but requires empirical validation.

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a synthetic compound belonging to the oxadiazole class, recognized for its diverse biological activities including anticancer and antimicrobial properties. The unique structural features of this compound contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC19H18N4O3S
Molecular Weight382.43 g/mol
LogP2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The compound features a 1,3,4-oxadiazole ring and a benzamide moiety , which enhance its biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies on various cancer cell lines have shown that this compound can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound significantly reduced cell viability with IC50 values ranging from 10 to 20 µM . The mechanism involved the activation of caspase pathways leading to programmed cell death .

Antimicrobial Activity

The oxadiazole derivatives have been noted for their antimicrobial properties. The presence of the oxadiazole ring enhances lipophilicity, facilitating better penetration through cell membranes to reach target sites.

Research Findings:

A study indicated that derivatives of the oxadiazole class showed potent activity against various bacterial strains. For example, compounds with similar structures were identified as effective inhibitors against thymidylate synthase (TS), an important enzyme for DNA synthesis .

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects such as:

  • Inhibition of cancer cell growth
  • Induction of apoptosis
  • Antimicrobial effects through enzyme inhibition

Comparative Analysis with Similar Compounds

This compound can be compared with other oxadiazole derivatives based on their biological activities:

Compound NameAnticancer ActivityAntimicrobial Activity
5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amineModerateHigh
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amineHighModerate
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol]Very HighHigh

This table illustrates the unique potency of this compound in both anticancer and antimicrobial activities compared to other compounds in its class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.